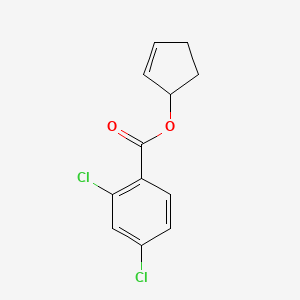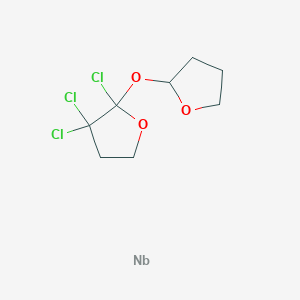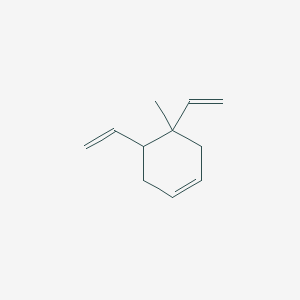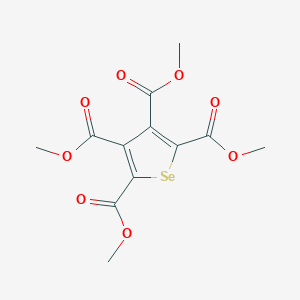![molecular formula C11H14F3NO2S B14294297 Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- CAS No. 122130-87-4](/img/structure/B14294297.png)
Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- is a compound that belongs to the sulfonamide class of organic compounds Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoroamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, cyanates, and carbon disulfide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): This compound shares structural similarities with Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- but has additional trifluoromethyl groups.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance in research and industry .
Propiedades
Número CAS |
122130-87-4 |
|---|---|
Fórmula molecular |
C11H14F3NO2S |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C11H14F3NO2S/c1-10(2,3)8-4-6-9(7-5-8)15-18(16,17)11(12,13)14/h4-7,15H,1-3H3 |
Clave InChI |
RQXNBEXGKODZLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)






![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)



